![molecular formula C5H9BrSiZn B14280943 Zinc, bromo[(trimethylsilyl)ethynyl]- CAS No. 133381-93-8](/img/structure/B14280943.png)
Zinc, bromo[(trimethylsilyl)ethynyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Zinc, bromo[(trimethylsilyl)ethynyl]-: is an organozinc compound that features a zinc atom bonded to a bromo group and a trimethylsilyl-ethynyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Zinc, bromo[(trimethylsilyl)ethynyl]- typically involves the reaction of trimethylsilylacetylene with a zinc halide in the presence of a suitable base. One common method is the reaction of trimethylsilylacetylene with zinc bromide in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference .
Industrial Production Methods: Industrial production of Zinc, bromo[(trimethylsilyl)ethynyl]- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .
化学反応の分析
Types of Reactions:
Substitution Reactions: Zinc, bromo[(trimethylsilyl)ethynyl]- can undergo substitution reactions where the bromo group is replaced by other nucleophiles.
Coupling Reactions: The compound is frequently used in cross-coupling reactions, such as Negishi coupling, where it reacts with organic halides to form carbon-carbon bonds.
Reduction Reactions: It can also participate in reduction reactions, where the zinc center acts as a reducing agent.
Common Reagents and Conditions:
Palladium or Nickel Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Bases: Such as triethylamine, used to deprotonate and activate the trimethylsilylacetylene.
Inert Atmosphere: To prevent oxidation and moisture interference during reactions.
Major Products Formed:
Substituted Ethynyl Compounds: Formed through substitution reactions.
Coupled Products:
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: Used in the synthesis of complex organic molecules through cross-coupling reactions, which are essential in the development of new materials and pharmaceuticals.
Biology:
Medicine:
Drug Development: Its unique reactivity makes it a valuable tool in the synthesis of drug candidates, particularly in the formation of carbon-carbon bonds.
Industry:
作用機序
The mechanism of action of Zinc, bromo[(trimethylsilyl)ethynyl]- in chemical reactions typically involves the activation of the zinc center, which facilitates the transfer of the ethynyl group to an electrophilic substrate. This process often involves the formation of a transient organozinc intermediate, which then undergoes further reactions to form the final product .
類似化合物との比較
Zinc, bromo[(trimethylsilyl)methyl]-: Similar in structure but with a methyl group instead of an ethynyl group.
Zinc, bromo[(trimethylsilyl)propynyl]-: Similar but with a propynyl group.
Uniqueness: Zinc, bromo[(trimethylsilyl)ethynyl]- is unique due to the presence of the ethynyl group, which imparts distinct reactivity compared to its methyl and propynyl analogs. This reactivity is particularly valuable in cross-coupling reactions, making it a versatile tool in organic synthesis .
特性
CAS番号 |
133381-93-8 |
|---|---|
分子式 |
C5H9BrSiZn |
分子量 |
242.5 g/mol |
IUPAC名 |
bromozinc(1+);ethynyl(trimethyl)silane |
InChI |
InChI=1S/C5H9Si.BrH.Zn/c1-5-6(2,3)4;;/h2-4H3;1H;/q-1;;+2/p-1 |
InChIキー |
SAHQTALYLDCWDU-UHFFFAOYSA-M |
正規SMILES |
C[Si](C)(C)C#[C-].[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2-Bromophenyl)methyl]-2,2-dimethylpropanamide](/img/structure/B14280860.png)
![1-Butene, 1-[(1-methylethyl)thio]-, (E)-](/img/structure/B14280862.png)
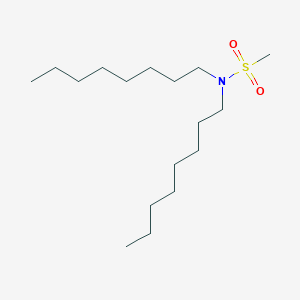

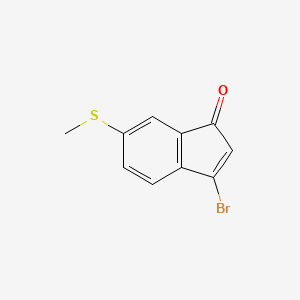

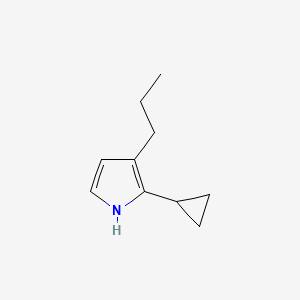
![1-Butyl-3-[(decylsulfanyl)methyl]-2-phenyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14280897.png)
![(1R,2R)-2-[(4-methoxyphenyl)methyl]cyclohexan-1-ol](/img/structure/B14280902.png)
![Phosphonic acid, [2-oxo-1-(2-propenyl)cyclohexyl]-, diethyl ester](/img/structure/B14280909.png)
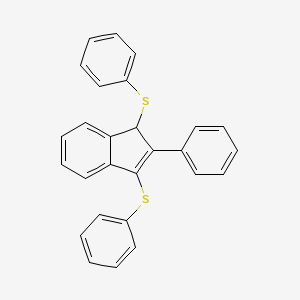
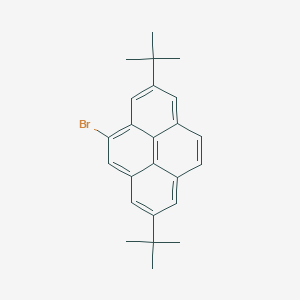
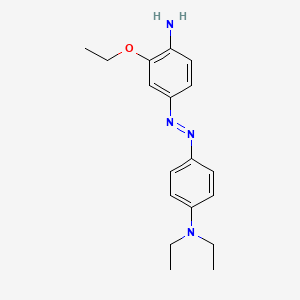
![Hydroxy-[4-[4-[hydroxy(dimethyl)silyl]phenyl]sulfanylphenyl]-dimethylsilane](/img/structure/B14280937.png)
